molecular formula C9H11F3O2 B2601068 3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2166720-43-8

3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2601068
CAS No.: 2166720-43-8
M. Wt: 208.18
InChI Key: HZYDSKBWLZMDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative characterized by a norbornane core (bicyclo[2.2.1]heptane) substituted with a trifluoromethyl (-CF₃) group at the 3-position and a carboxylic acid (-COOH) group at the 2-position. The compound’s molecular formula is C₉H₁₁F₃O₂, with a molecular weight of 208.26 g/mol . The trifluoromethyl group imparts unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and electronic effects, which are critical in medicinal chemistry and material science applications.

Properties

IUPAC Name

3-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O2/c10-9(11,12)7-5-2-1-4(3-5)6(7)8(13)14/h4-7H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYDSKBWLZMDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid has numerous applications in scientific research. Its unique structure makes it a versatile material in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of complex molecules. In biology and medicine, it is used in the development of drug candidates and bioactive compounds. In industry, it finds applications in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

The bicyclo[2.2.1]heptane-2-carboxylic acid scaffold is versatile, with modifications at the 3-position significantly altering biological activity, solubility, and synthetic accessibility. Below is a detailed comparison with key analogs:

Structural and Physicochemical Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference
3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid -CF₃ C₉H₁₁F₃O₂ 208.26 High lipophilicity (logP ~2.5*), metabolic stability due to -CF₃
3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid 4-Cl-C₆H₄CO- C₁₅H₁₅ClO₃ 278.73 Bulky aromatic substituent; increased MW, potential π-π stacking interactions
(2R,3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-bicyclo[2.2.1]heptane-2-carboxylic acid -NHFmoc C₂₃H₂₃NO₄ 377.44 Fmoc-protected amine; used in peptide synthesis
PKZ18 (Anti-infective derivative) Thiazole carbamoyl C₁₉H₂₃N₃O₃S 373.47 Broad-spectrum anti-biofilm activity against Gram-positive bacteria
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid -C₆H₅ C₁₄H₁₆O₂ 216.28 Simple aromatic substituent; moderate lipophilicity

*Estimated using fragment-based methods.

Key Observations:
  • Lipophilicity : The trifluoromethyl analog exhibits higher lipophilicity than the phenyl or Fmoc-protected derivatives, enhancing membrane permeability.
  • Steric Effects : Bulky groups like 4-chlorobenzoyl () may hinder target binding but improve selectivity.
  • Electronic Effects: The electron-withdrawing -CF₃ group increases the carboxylic acid’s acidity (pKa ~3.5) compared to non-fluorinated analogs (pKa ~4.5–5.0) .
Anti-Infective Potential
  • PKZ18 Derivatives : The parent compound PKZ18 (3-((4-(4-Isopropylphenyl)-5-methylthiazol-2-yl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid) inhibits biofilm growth in Staphylococcus aureus by targeting T-box regulatory elements. Its derivative PKZ18-22 shows synergistic effects with antibiotics .
Enzyme Inhibition
  • Urea Derivatives: Compounds like (±)-endo-exo-bicyclo[2.2.1]heptan-2-yl(4-(3-hydroxyphenyl)piperazin-1-yl)methanone () demonstrate affinity for neurotransmitter receptors, highlighting the scaffold’s versatility in central nervous system (CNS) drug design.
Trifluoromethyl Derivative
  • Key Step : Introduction of -CF₃ via radical trifluoromethylation or nucleophilic substitution using CF₃Cu reagents. specifies enantioselective synthesis using chiral auxiliaries.
  • Challenges : Steric hindrance at the 3-position complicates regioselectivity.
Comparison with Other Analogs
  • Fmoc/Boc-Protected Derivatives : Synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) of bicycloheptane-2-carboxylic acid with Fmoc-Cl or Boc-anhydride .
  • Thiazole Derivatives (PKZ18) : Constructed through Hantzsch thiazole synthesis followed by carbamoylation .

Biological Activity

3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound characterized by a trifluoromethyl group and a carboxylic acid functional group. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H11F3O2
  • Molecular Weight : 208.18 g/mol
  • CAS Number : 2166720-43-8

The compound features a bicyclo[2.2.1]heptane core, which consists of two fused cyclopropane rings with a carboxylic acid group at position 2 and a trifluoromethyl group at position 3, enhancing its lipophilicity and biological interactions .

Anticancer Activity

Studies on structurally related bicyclic compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Norcantharidin derivatives , which share structural similarities, have shown potent inhibitory effects on protein phosphatases (PP1 and PP2A), leading to growth inhibition in cancer cells with IC50 values as low as 3.0 ± 0.4 µM .
  • The anticancer potential of bicyclic compounds often correlates with their lipophilicity and ability to penetrate cellular membranes effectively.

Anti-inflammatory Properties

Compounds derived from bicyclo[2.2.1]heptane frameworks have been investigated for their anti-inflammatory effects:

  • Certain γ-butyrolactones exhibit potent anti-inflammatory activities through the inhibition of key inflammatory pathways such as caspase-1 . This suggests that this compound may also possess similar properties due to its structural characteristics.

Antimicrobial Activity

The biological activity of similar bicyclic compounds extends to antimicrobial effects:

  • Synthetic derivatives have shown promising antibacterial activity against various pathogens, indicating potential for further exploration in the development of antibiotics .

Case Studies and Research Findings

Several studies highlight the pharmacological relevance of bicyclic compounds:

Study Compound Activity IC50 Value
NorcantharidinAnticancer3.0 ± 0.4 µM
γ-butyrolactonesAnti-inflammatory<0.001 µM
Bicyclic derivativesAntimicrobialVaries

Q & A

Q. Q1. What are the common synthetic routes for 3-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves:

Bicyclic Framework Construction : Diels-Alder reactions or cycloaddition strategies to form the norbornane core .

Trifluoromethyl Introduction : Electrophilic trifluoromethylation using reagents like TMSCF₃ or radical methods .

Carboxylic Acid Functionalization : Hydrolysis of ester precursors or oxidation of alcohol intermediates .
Characterization :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent placement .
  • X-ray Crystallography : Resolves stereochemical ambiguity in the bicyclic system .
  • Mass Spectrometry : Validates molecular weight and purity .

Advanced Stereochemical Control

Q. Q2. How do stereochemical variations in the bicyclic framework impact synthesis and bioactivity?

Methodological Answer:

  • Synthesis Challenges : Exo vs. endo substituent positioning affects reaction pathways. For example, hydrogenation of norbornene derivatives (e.g., compound 16 in ) requires Pd/C under controlled H₂ pressure to retain stereochemical integrity .
  • Bioactivity Implications : Stereochemistry influences binding to enzyme active sites. For instance, (2R,3S)-configured analogs show enhanced enzyme inhibition compared to (2S,3R) isomers due to spatial compatibility with target pockets .

Basic Biological Activity Profiling

Q. Q3. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., for proteases or kinases) to measure IC₅₀ values .
  • Cellular Uptake Studies : Radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) track intracellular accumulation .
  • Receptor Binding : Competitive binding assays with fluorescent ligands quantify affinity for GPCRs or ion channels .

Advanced Structure-Activity Relationship (SAR) Analysis

Q. Q4. How can researchers design SAR studies to optimize this compound’s bioactivity?

Methodological Answer:

Core Modifications : Compare analogs with saturated vs. unsaturated bicyclic rings (e.g., norbornene vs. norbornane) to assess rigidity effects .

Substituent Screening : Replace trifluoromethyl with —CF₂H, —CN, or halogens to evaluate electronic effects on target binding .

Pharmacophore Mapping : Overlay docking poses (e.g., using AutoDock Vina) to identify critical hydrogen-bonding and hydrophobic interactions .

Basic Analytical Challenges

Q. Q5. What analytical challenges arise due to the compound’s bicyclic structure, and how are they resolved?

Methodological Answer:

  • Challenge 1 : Overlapping NMR signals due to rigid bicyclic framework.
    Solution : Use 2D NMR (COSY, HSQC) to resolve coupling patterns .
  • Challenge 2 : Low solubility in aqueous buffers.
    Solution : Derivatize with PEG groups or use DMSO/water co-solvents .

Advanced Data Contradiction Analysis

Q. Q6. How should researchers address contradictions in reported bioactivity data?

Methodological Answer:

Verify Synthesis Conditions : Impurities (e.g., residual Pd in hydrogenation reactions) may skew bioactivity .

Replicate Assays : Test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

Cross-Validate with Structural Data : Compare X-ray structures of compound-target complexes to confirm binding modes .

Comparative Analysis with Structural Analogs

Q. Q7. How does this compound compare to similar bicyclic carboxylic acids in terms of reactivity and applications?

Q. Q8. What steps ensure reproducibility in multi-step syntheses of this compound?

Methodological Answer:

Intermediate Purity : Use flash chromatography or recrystallization after each step .

Reaction Monitoring : Employ in-situ IR or LC-MS to track progress and minimize side products .

Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for hydrogenation efficiency .

Advanced Computational Modeling

Q. Q9. How can molecular dynamics (MD) simulations guide the design of derivatives?

Methodological Answer:

  • Binding Free Energy Calculations : Use MM-PBSA/GBSA to rank derivatives by predicted target affinity .
  • Solvent Accessibility Analysis : Identify hydrophobic pockets for trifluoromethyl positioning .
  • Conformational Sampling : Simulate bicyclic ring flexibility to optimize pharmacophore alignment .

Contradictory Reactivity Data

Q. Q10. Why might reported reaction yields vary for trifluoromethylation steps?

Methodological Answer:

  • Factor 1 : Residual moisture degrades trifluoromethylating agents (e.g., TMSCF₃). Use anhydrous conditions and molecular sieves .
  • Factor 2 : Steric hindrance from the bicyclic core slows electrophilic substitution. Optimize temperature (e.g., 80°C vs. RT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.